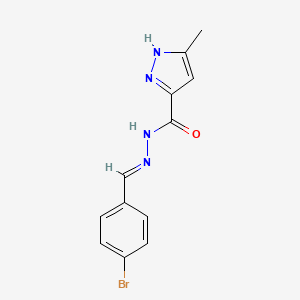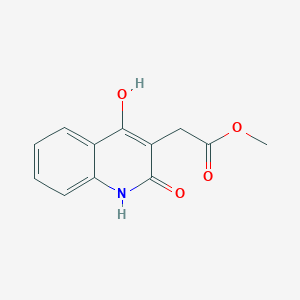
1,4-Bis((4-fluorophenyl)ethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((4-fluorophenyl)ethynyl)benzene is an organic compound with the molecular formula C22H12F2 It is a derivative of diphenylacetylene, where the hydrogen atoms on the phenyl rings are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Bis((4-fluorophenyl)ethynyl)benzene can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where 1,4-diiodobenzene reacts with 4-fluorophenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis((4-fluorophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Partially or fully hydrogenated derivatives.
Substitution: Fluorine-substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
1,4-Bis((4-fluorophenyl)ethynyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Bis((4-fluorophenyl)ethynyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its behavior in various chemical and biological systems . These interactions can affect the compound’s electronic properties, making it suitable for applications in organic electronics and materials science .
Comparación Con Compuestos Similares
1,4-Bis((4-chlorophenyl)ethynyl)benzene: Similar structure but with chlorine atoms instead of fluorine.
1,4-Bis((4-bromophenyl)ethynyl)benzene: Contains bromine atoms, leading to different reactivity and properties.
1,4-Bis((4-methylphenyl)ethynyl)benzene: Methyl groups replace the fluorine atoms, affecting the compound’s electronic characteristics.
Uniqueness: 1,4-Bis((4-fluorophenyl)ethynyl)benzene is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and stability . This makes it particularly valuable in the development of materials with specific electronic and optical properties .
Propiedades
Fórmula molecular |
C22H12F2 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
1,4-bis[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H12F2/c23-21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H |
Clave InChI |
OROSXRIWOQFUHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C#CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B15081440.png)
![2-(3-Chloro-4-methylphenyl)-5-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B15081448.png)
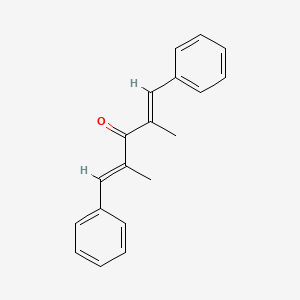
![2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B15081461.png)
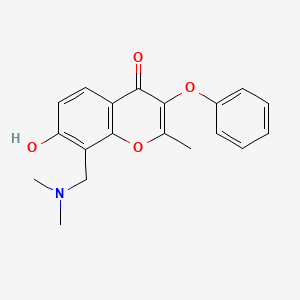
![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B15081483.png)
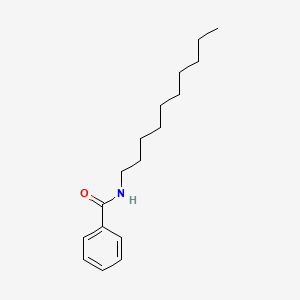
![4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B15081491.png)
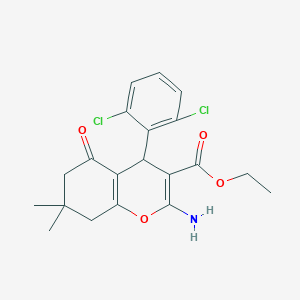
![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15081499.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)
![N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B15081503.png)
